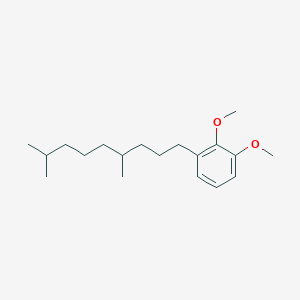

1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

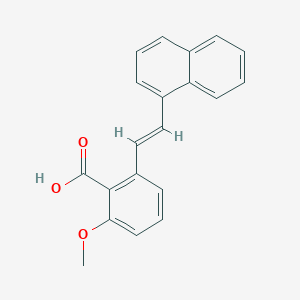

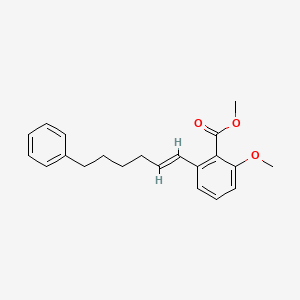

“1-(4,8-Dimethyl-nonyl)-2,3-dimethoxy-benzene” is a chemical compound with the molecular formula C21H36O . It is also known by other names such as “1-(8-METHOXY-4,8-DIMETHYLNONYL)-4-(1-METHYLETHYL)BENZENE”, “MV-678”, and "PRO-DRONE" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C21H36O . The InChIKey for this compound is LTNBHNLTEGZRFB-UHFFFAOYSA-N .科学的研究の応用

Novel Ligand Precursors and Cycloeliminations

The compound 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes, related to the core structure of interest, have been utilized in the development of novel ligand precursors through intramolecular cycloeliminations. This process leads to the selective formation of 1,5-dihydro-s-indacenes, showcasing a high yield and efficiency in synthesizing these ligands, which are pivotal in various chemical reactions and potential applications in materials science. The study demonstrates the influence of methyl groups on the central benzene ring in directing the regiospecific cycloeliminations, highlighting the compound's utility in synthesizing complex molecular architectures (Dahrouch et al., 2001).

Synthesis of Dimethoxy Phenethylamine

In another application, a synthetic route to produce 2,5-dimethoxy phenethylamine, related to the dimethoxy functionality present in the compound of interest, was developed. This process involves bromination and a series of reactions including Grignard reaction, hydroxyethylation, and esterification, showcasing the compound's role in synthesizing valuable chemical intermediates. Such intermediates have extensive industrial perspectives, especially in pharmaceuticals and organic materials (Lin Yuan-bin, 2007).

Copolymerization and Material Science

Novel trisubstituted ethylenes, including dimethyl and dimethoxy ring-substituted variants similar to the compound , have been prepared and copolymerized with styrene. These compounds illustrate the versatility of dimethoxy- and methyl-substituted benzenes in creating novel polymeric materials with potential applications in various fields, including coatings, adhesives, and advanced material sciences. The synthesis and characterization of these ethylenes provide insights into the development of new materials with tailored properties (Wasilewski et al., 2021).

Corrosion Inhibition

A study on spirocyclopropane derivatives, which share structural motifs with the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. The presence of dimethoxy groups, similar to those in the compound of interest, was shown to enhance adsorption onto the metal surface, providing significant protection against corrosion. This application highlights the potential of such compounds in the field of corrosion protection and materials preservation, contributing to the development of more durable and long-lasting materials (Chafiq et al., 2020).

特性

IUPAC Name |

1-(4,8-dimethylnonyl)-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-15(2)9-6-10-16(3)11-7-12-17-13-8-14-18(20-4)19(17)21-5/h8,13-16H,6-7,9-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTYENCYXNCUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC1=C(C(=CC=C1)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid 4-[2-(3-hydroxy-phenyl)-vinyl]-phenyl ester](/img/structure/B6339090.png)

![2-Methoxy-6-[2-(4-methoxy-phenyl)-ethyl]-benzamide](/img/structure/B6339124.png)

![2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-hydroxy-benzoic acid methyl ester; 95%](/img/structure/B6339138.png)

![4-[2-[3-Methoxy-4-[4-[2-(4-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339170.png)

![2-[2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339201.png)